molecular formula C14H18N2O2 B11868404 (6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1086392-40-6

(6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B11868404
CAS No.: 1086392-40-6
M. Wt: 246.30 g/mol
InChI Key: AOCNDTUNXUOSCE-UHFFFAOYSA-N
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Description

(6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol This compound is characterized by the presence of an indoline ring substituted with an amino group and a tetrahydropyran ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of indoline derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures (0°C) to ensure controlled addition and reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its specific combination of an indoline ring with an amino group and a tetrahydropyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-2-1-10-3-6-16(13(10)9-12)14(17)11-4-7-18-8-5-11/h1-2,9,11H,3-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCNDTUNXUOSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148249
Record name Methanone, (6-amino-2,3-dihydro-1H-indol-1-yl)(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-40-6
Record name Methanone, (6-amino-2,3-dihydro-1H-indol-1-yl)(tetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (6-amino-2,3-dihydro-1H-indol-1-yl)(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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